molecular formula C14H14FN B1408334 [3-(3-Fluoro-4-methylphenyl)phenyl]methanamine CAS No. 1550534-13-8

[3-(3-Fluoro-4-methylphenyl)phenyl]methanamine

Cat. No.: B1408334
CAS No.: 1550534-13-8
M. Wt: 215.27 g/mol
InChI Key: BCIJCVCCUQKKKK-UHFFFAOYSA-N
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Description

[3-(3-Fluoro-4-methylphenyl)phenyl]methanamine: is a compound with the molecular formula C14H14FN and a molecular weight of 215.27 g/mol .

Preparation Methods

The synthesis of [3-(3-Fluoro-4-methylphenyl)phenyl]methanamine involves several steps. One common synthetic route includes the reaction of 3-fluoro-4-methylbenzaldehyde with phenylmagnesium bromide to form an intermediate, which is then reduced using sodium borohydride to yield the desired amine. Industrial production methods may vary, but they typically involve similar reaction conditions and reagents to ensure high yield and purity.

Chemical Reactions Analysis

[3-(3-Fluoro-4-methylphenyl)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like or , leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as or , resulting in the formation of secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the fluoro group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Scientific Research Applications

[3-(3-Fluoro-4-methylphenyl)phenyl]methanamine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(3-Fluoro-4-methylphenyl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cellular growth and differentiation .

Comparison with Similar Compounds

[3-(3-Fluoro-4-methylphenyl)phenyl]methanamine can be compared with other similar compounds, such as:

    4-(Trifluoromethyl)benzylamine: This compound has a similar structure but with a trifluoromethyl group instead of a fluoro group.

    (3-Fluoro-4-methylphenyl)[3-(trifluoromethyl)phenyl]methanamine: This compound has an additional trifluoromethyl group, which may alter its reactivity and applications.

Properties

IUPAC Name

[3-(3-fluoro-4-methylphenyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN/c1-10-5-6-13(8-14(10)15)12-4-2-3-11(7-12)9-16/h2-8H,9,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIJCVCCUQKKKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC(=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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